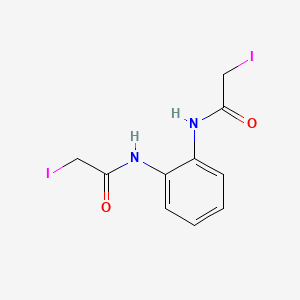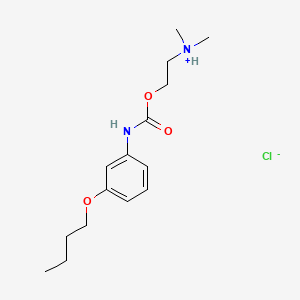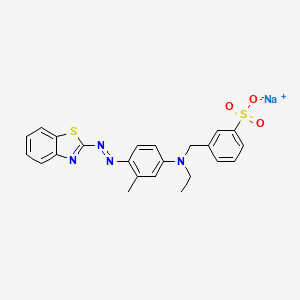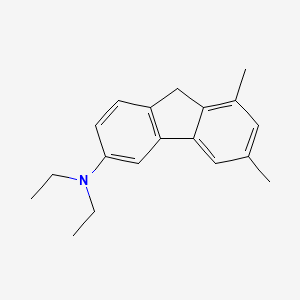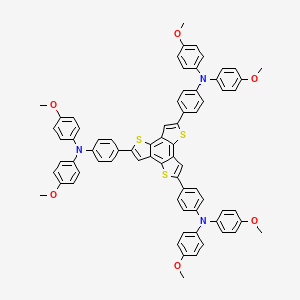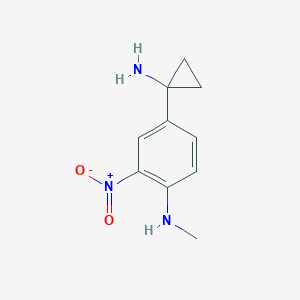![molecular formula C22H18 B13783916 1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)
1-[(E)-Styryl]-3-[(Z)-styryl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-Styryl]-3-[(Z)-styryl]benzene is an organic compound with the molecular formula C22H18 It is a derivative of benzene, featuring two styryl groups attached to the benzene ring in specific stereoisomeric configurations (E and Z)
Méthodes De Préparation
The synthesis of 1-[(E)-Styryl]-3-[(Z)-styryl]benzene typically involves the reaction of benzene with styrene derivatives under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired styryl groups. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial production methods may involve the use of catalytic systems to enhance the efficiency and yield of the reaction. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling of styrene derivatives with benzene under milder conditions .
Analyse Des Réactions Chimiques
1-[(E)-Styryl]-3-[(Z)-styryl]benzene undergoes various types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces ethylbenzene derivatives .
Applications De Recherche Scientifique
1-[(E)-Styryl]-3-[(Z)-styryl]benzene has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Preliminary studies suggest that derivatives of this compound may have anticancer properties.
Mécanisme D'action
The mechanism by which 1-[(E)-Styryl]-3-[(Z)-styryl]benzene exerts its effects depends on the specific application. In biological systems, the styryl groups can interact with proteins or nucleic acids, leading to changes in their structure and function. This interaction can be mediated by non-covalent forces such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
In the context of its potential anticancer properties, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
1-[(E)-Styryl]-3-[(Z)-styryl]benzene can be compared with other styrylbenzene derivatives, such as:
1,3-Distyrylbenzene: This compound lacks the specific E and Z stereoisomerism, which may affect its reactivity and applications.
1,4-Distyrylbenzene:
1,2-Distyrylbenzene: Similar to 1,3-distyrylbenzene, but with the styryl groups in adjacent positions, which can influence the compound’s properties.
Propriétés
Formule moléculaire |
C22H18 |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-[(E)-2-phenylethenyl]-3-[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H18/c1-3-8-19(9-4-1)14-16-21-12-7-13-22(18-21)17-15-20-10-5-2-6-11-20/h1-18H/b16-14-,17-15+ |
Clé InChI |
BJZZCHRYTNIBCS-QUDUTFMFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\C2=CC(=CC=C2)/C=C/C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


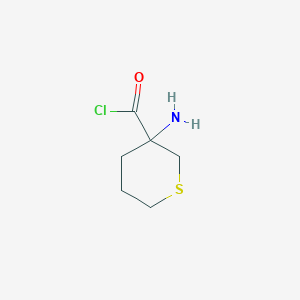
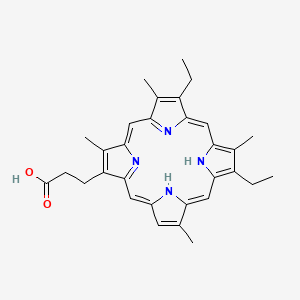
![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
